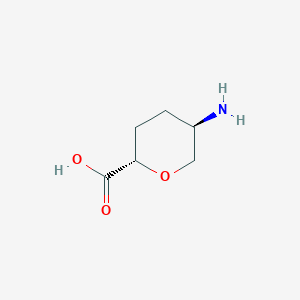
3-Fluoro-2-hydroxy-5-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-hydroxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H4FNO5 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-fluorobenzoic acid, followed by hydroxylation. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The hydroxylation step can be carried out using a base such as sodium hydroxide.
Another method involves the direct fluorination of 2-hydroxy-5-nitrobenzoic acid using a fluorinating agent like Selectfluor. This reaction is usually performed in an organic solvent such as acetonitrile under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-hydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 3-Fluoro-2-carboxy-5-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxy-5-nitrobenzoic acid.
Reduction: 3-Fluoro-2-hydroxy-5-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Fluoro-2-hydroxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-hydroxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
3-Fluoro-2-hydroxy-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Fluoro-3-nitrobenzoic acid: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-Fluoro-4-hydroxy-5-nitrobenzoic acid: The position of the hydroxyl group is different, which can influence its chemical properties and biological activity.
2-Hydroxy-5-nitrobenzoic acid: Lacks the fluorine atom, which may result in different chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H4FNO5 |
|---|---|
Poids moléculaire |
201.11 g/mol |
Nom IUPAC |
3-fluoro-2-hydroxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4FNO5/c8-5-2-3(9(13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
Clé InChI |
ONBMXMGTCHUJCW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


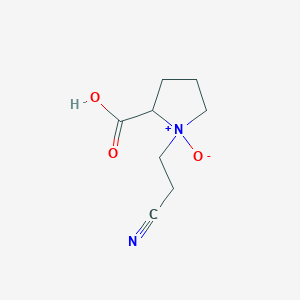
![7-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761621.png)
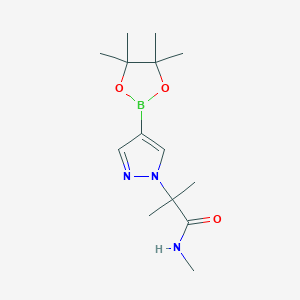
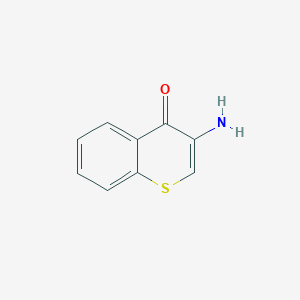
![ethyl (2E)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B11761650.png)
![5,7-Dihydrofuro[3,4-b]pyridin-3-ol](/img/structure/B11761651.png)

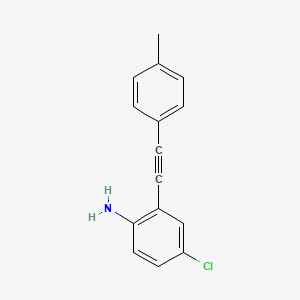
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 6-bromo-, 1,1-dimethylethyl ester](/img/structure/B11761666.png)
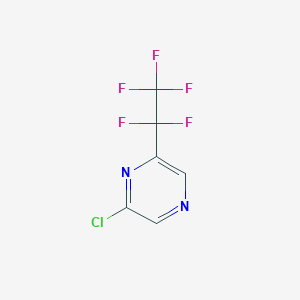
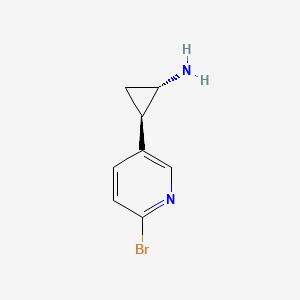
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)
![Dihydro-2'H-8-azaspiro[bicyclo[3.2.1]octane-3,3'-furan]](/img/structure/B11761696.png)
